[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl, hydroxy, and trifluoromethyl groups, as well as a pyridyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with β-diketones, followed by the introduction of fluorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridyl methanone moiety through a condensation reaction with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group in the pyridyl methanone moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorophenyl-substituted compound with applications in medicinal chemistry.
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism and used in various synthetic applications.
Uniqueness
What sets 5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone apart is its combination of functional groups, which confer unique reactivity and biological activity. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H11F4N3O2 |
---|---|
Molecular Weight |
353.27 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H11F4N3O2/c17-11-6-4-10(5-7-11)15(25)9-13(16(18,19)20)22-23(15)14(24)12-3-1-2-8-21-12/h1-8,25H,9H2 |
InChI Key |
ITKGHWFJHVXKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.